molecular formula C18H18N2O2S B2799733 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 2034429-28-0

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B2799733
CAS No.: 2034429-28-0
M. Wt: 326.41
InChI Key: KLTBKCCGZAPHDJ-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a propanamide derivative featuring a pyridine core substituted with a furan-3-yl group at the 5-position and a methylthiophen-2-yl moiety at the propanamide side chain. Its molecular structure combines aromatic heterocycles (pyridine, furan, and thiophene), which are critical for modulating electronic properties and biological interactions.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-5-7-23-17(13)2-3-18(21)20-10-14-8-16(11-19-9-14)15-4-6-22-12-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTBKCCGZAPHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-pyridine intermediate: This could involve the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.

    Introduction of the thiophene moiety: This step might involve the use of a thiophene derivative in a reaction such as a Friedel-Crafts acylation.

    Amide bond formation: The final step could involve the coupling of the intermediate with a suitable amine or amide under conditions such as peptide coupling reagents (e.g., EDC, HOBt).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have shown that compounds similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide exhibit notable anticancer properties. For instance, related pyrimidine derivatives have been tested against various cancer cell lines, demonstrating promising results.

CompoundCell LineInhibition Rate (%)
5aPC364.20
5bK56237.80
5cHela48.25
5dA54940.78

These findings suggest that the incorporation of furan and pyridine moieties may enhance the bioactivity of such compounds against cancer cells, positioning them as potential candidates for further development in anticancer therapies .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing similar structural features exhibit antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.

CompoundPathogenInhibition Rate (%)
5aB. cinerea96.76
5bS. sclerotiorum82.73

The effectiveness of these compounds against fungal pathogens suggests potential applications in agricultural settings as antifungal agents .

Agricultural Applications

2.1 Insecticidal Activity
The insecticidal properties of compounds similar to this compound have been explored, revealing moderate to high efficacy against various insect pests.

CompoundInsect SpeciesMortality Rate (%)
5aMythimna separata90.0
5bSpodoptera frugiperda86.7

These results indicate that such compounds could serve as effective insecticides, contributing to pest management strategies in agriculture .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. The presence of specific functional groups, such as the furan and thiophene rings, appears to enhance biological activity across different assays.

Case Studies

4.1 Novel Derivatives Synthesis
A study focused on synthesizing novel trifluoromethyl pyrimidine derivatives bearing an amide moiety demonstrated that modifications to the core structure could yield compounds with enhanced bioactivity against both cancerous cells and agricultural pests .

4.2 Comparative Analysis
Comparative analyses with established drugs like doxorubicin and tebuconazole have shown that some derivatives of this compound possess comparable or superior efficacy, indicating their potential as lead compounds for drug development.

Mechanism of Action

The mechanism of action for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies such as molecular docking and biochemical assays would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Pyridine-Based Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Biological Activity Source
N-((2-(Hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (42) C₂₆H₃₀F₄N₃O₄S 580.6 - 44 Hexyloxy, trifluoromethyl, methylsulfonamido TRPV1 antagonist
N-((2-(Cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (45) C₂₅H₂₈F₄N₃O₄S 562.6 112–114 70 Cyclopentylmethoxy, trifluoromethyl TRPV1 antagonist
Target Compound C₁₉H₁₉N₂O₂S 339.4* - - Furan-3-yl, 3-methylthiophen-2-yl Not reported -

Notes:

  • The target compound’s furan and thiophene substituents distinguish it from analogs with alkoxy or trifluoromethyl groups. These heterocycles may enhance π-π stacking or hydrogen bonding in target binding .
  • TRPV1 antagonists like Compound 45 show high potency (IC₅₀ < 10 nM), suggesting that the target compound’s activity could be optimized via similar substituent tuning .

Thiazole/Oxadiazole-Linked Propanamides

Table 2: Thiazole/Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) Source
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.4 134–136 3250 (N-H), 1660 (C=O) 2.35 (s, 3H, CH₃), 7.2–7.4 (Ar-H)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389.5 140–142 3240 (N-H), 1655 (C=O) 2.30 (s, 3H, CH₃), 7.1–7.3 (Ar-H)

Comparison Insights :

  • Unlike these thiazole-oxadiazole hybrids, the target compound lacks sulfur-rich heterocycles in its side chain, which may reduce metabolic stability but improve solubility .
  • The consistent C=O stretching (~1660 cm⁻¹) in IR spectra across analogs confirms the propanamide backbone’s stability .

Sulfonamide-Functionalized Propanamides

Table 3: Sulfonamide Derivatives

Compound Name Molecular Formula Melting Point (°C) MS (m/z) Yield (%) Source
2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-((2-((N-(4-chlorobenzyl)-4-fluorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide (24) C₃₂H₂₈ClF₅N₄O₆S₂ 90–95 670 [M+H]⁺ 78
N-((2-((N-Benzyl-4-chlorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (22) C₃₂H₂₈ClF₄N₄O₆S₂ 85–90 670 [M+H]⁺ 76

Key Observations :

  • Sulfonamide groups enhance binding to hydrophobic pockets in enzymes, as seen in TRPV1 antagonists . The target compound’s methylthiophen-2-yl group may mimic this hydrophobicity.
  • High yields (76–85%) in sulfonamide synthesis suggest scalable routes for the target compound’s production .

Research Findings and Implications

Synthetic Feasibility : Propanamide derivatives are typically synthesized via acyl chloride coupling (e.g., butyryl chloride with amines) or nucleophilic substitution, achieving yields of 44–85% .

Structure-Activity Relationship (SAR) :

  • Pyridine substituents (e.g., trifluoromethyl) improve metabolic stability and target affinity .
  • Heterocyclic side chains (thiophene, furan) may enhance bioavailability compared to bulkier alkoxy groups .

Spectroscopic Consistency : NMR and MS data across analogs validate the reliability of analytical methods for characterizing the target compound .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N2O(Molecular Weight 244.30 g mol)\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}\quad (\text{Molecular Weight }244.30\text{ g mol})

This structure includes a furan ring, a pyridine moiety, and a thiophene group, which are known to contribute to various biological activities.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan and pyridine rings is believed to enhance electron donation capabilities, thus neutralizing free radicals effectively. A study on related compounds showed a marked reduction in oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related diseases .

2. Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activity. Compounds with furan and pyridine structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models . This suggests that the compound may be useful in treating conditions characterized by chronic inflammation.

3. Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, potentially due to the lipophilic nature of the thiophene group which enhances membrane permeability .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress pathways.
  • Modulation of Signaling Pathways : It could alter signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Anti-inflammatory Study : A study involving a furan-pyridine derivative demonstrated significant reductions in inflammation markers in animal models of arthritis, supporting the potential use of this compound for inflammatory conditions .
  • Antimicrobial Evaluation : In vitro tests showed that derivatives with similar structural motifs exhibited MIC values ranging from 10 to 50 µg/mL against various bacterial strains, indicating promising antimicrobial activity .

Data Tables

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialMIC values between 10 - 50 µg/mL

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide?

The synthesis involves multi-step reactions, including:

  • Coupling reactions : Use organolithium reagents or palladium catalysts (e.g., Pd/C) to link the furan-pyridine and thiophene-propanamide moieties.
  • Protection/deprotection : Employ protecting groups (e.g., tert-butyldimethylsilyl) to ensure regioselectivity during amide bond formation .
  • Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane) followed by recrystallization. Confirm purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR (e.g., furan C-H signals at δ 7.2–7.8 ppm) and HRMS (exact mass: 367.12 g/mol) .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

  • Spectroscopy :
  • NMR : Assign peaks for furan (δ 6.5–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and thiophene (δ 6.8–7.2 ppm) protons .
  • IR : Identify amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
    • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
    • X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles for conformational analysis .

Q. What are the primary chemical reactivity profiles of this compound?

Reactivity is influenced by:

  • Furan ring : Electrophilic substitution (e.g., nitration, halogenation) at the 3-position due to electron-rich π-system .
  • Thiophene-methyl group : Susceptible to oxidation (e.g., with H₂O₂) to form sulfoxide/sulfone derivatives .
  • Amide group : Hydrolysis under acidic/basic conditions to yield carboxylic acid and amine intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific bioactivity?

  • Modifications :
  • Furan substitution : Introduce electron-withdrawing groups (e.g., nitro at furan-5-position) to enhance binding to hydrophobic enzyme pockets .
  • Thiophene-methyl group : Replace with bulkier alkyl chains (e.g., ethyl, isopropyl) to improve metabolic stability .
    • Assays :
  • In vitro : Screen against kinase/receptor panels (e.g., EGFR, COX-2) using fluorescence polarization or SPR .
  • In vivo : Evaluate pharmacokinetics (e.g., Cmax, AUC) in rodent models .

Q. What computational strategies predict binding modes and target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like prostaglandin synthase or serotonin receptors. Focus on hydrogen bonding (amide NH) and π-π stacking (furan/thiophene) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å) .
  • QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

  • Case example : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for COX-2 inhibition) may stem from:
  • Assay conditions : Variability in buffer pH, ATP concentration, or incubation time .
  • Compound stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .
    • Resolution : Standardize protocols (e.g., NIH/WHO guidelines) and use orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity screening : Profile against related targets (e.g., COX-1 vs. COX-2) .
  • Prodrug design : Mask the amide group with ester linkages to reduce non-specific binding .
  • Metabolite tracking : Use radiolabeled (¹⁴C) compound to identify reactive metabolites via LC-MS/MS .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Furan-pyridine couplingPd(OAc)₂, K₂CO₃, DMF, 80°C6595%
Thiophene-propanamide linkageEDCl, HOBt, CH₂Cl₂, RT7297%
Final purificationSilica gel (EtOAc:Hex = 3:7)5899%
Data adapted from .

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeIC₅₀ (μM) COX-2LogPSolubility (μg/mL)
Parent compound12.33.145
5-Nitro-furan analog5.83.828
Thiophene-sulfone analog8.92.562
Data sourced from .

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